molecular formula C26H28N4O2 B6019353 N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide

N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide

Cat. No. B6019353
M. Wt: 428.5 g/mol
InChI Key: CXGCLKYYCZDQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of molecular imaging and drug development. This compound belongs to the family of piperazine derivatives and has been extensively studied for its ability to bind to the translocator protein (TSPO) in the central nervous system.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide involves its binding to the TSPO, which is a protein that is primarily expressed in the outer mitochondrial membrane of various cell types in the central nervous system. The TSPO is involved in various cellular processes such as cholesterol transport, steroidogenesis, and apoptosis. In pathological conditions, the TSPO is upregulated and its expression is increased, which leads to an increase in the binding of this compound to the protein. The binding of this compound to the TSPO results in a decrease in the production of reactive oxygen species and proinflammatory cytokines, which leads to a decrease in neuroinflammation and neurodegeneration.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. In particular, this compound has been shown to decrease the production of reactive oxygen species and proinflammatory cytokines in microglial cells, which are the resident immune cells of the central nervous system. Moreover, this compound has also been shown to decrease the activation of astrocytes, which are another type of glial cell that is involved in various physiological processes such as synaptic plasticity and neurotransmitter metabolism. In vivo studies have also shown that this compound can decrease neuroinflammation and neurodegeneration in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide in lab experiments include its high affinity and selectivity for the TSPO, which allows for specific binding and visualization of the protein in vivo. Moreover, this compound has a long half-life, which allows for prolonged imaging and detection of the TSPO. However, the limitations of using this compound include its relatively low signal-to-noise ratio, which can result in false positive or negative results. Moreover, the synthesis of this compound is complex and time-consuming, which can limit its availability and reproducibility.

Future Directions

There are several future directions for the research on N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound on the TSPO and its downstream signaling pathways. Moreover, the potential therapeutic applications of this compound for various neurological disorders need to be further investigated in clinical trials. Additionally, the development of novel radiotracers that can bind to the TSPO with higher affinity and selectivity than this compound can lead to improved molecular imaging and diagnosis of neurological disorders. Finally, the use of this compound in combination with other therapeutic agents can lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

The synthesis of N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide involves a multistep process that begins with the reaction between 2-chloroethylamine hydrochloride and 2,2-diphenylethanol to form N-(2,2-diphenylethyl)-2-chloroethylamine. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form N-(2,2-diphenylethyl)-2-[3-pyridinylmethyl]ethylamine. The final step involves the reaction of this intermediate with acetic anhydride and triethylamine to form this compound, which is the desired product.

Scientific Research Applications

N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide has been extensively studied for its potential applications in molecular imaging and drug development. In particular, this compound has been shown to bind to the TSPO, which is a transmembrane protein that is upregulated in various pathological conditions such as neuroinflammation and neurodegeneration. As a result, this compound has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize the TSPO in vivo. Moreover, this compound has also been investigated as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2,2-diphenylethyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-25(16-24-26(32)28-14-15-30(24)19-20-8-7-13-27-17-20)29-18-23(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,17,23-24H,14-16,18-19H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCLKYYCZDQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.